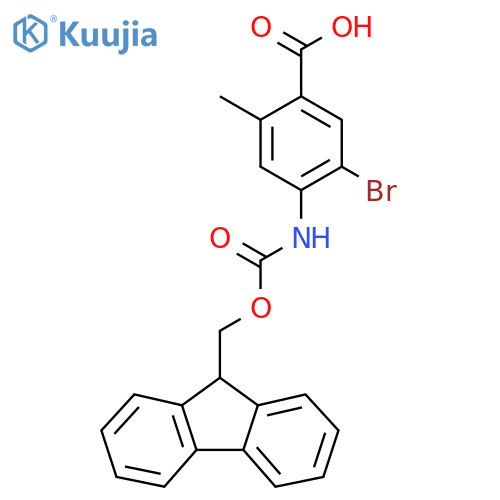Cas no 2580236-10-6 (5-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbenzoic acid)

2580236-10-6 structure
商品名:5-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbenzoic acid
5-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 5-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid
- 2580236-10-6
- EN300-27725400
- 5-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbenzoic acid
-
- インチ: 1S/C23H18BrNO4/c1-13-10-21(20(24)11-18(13)22(26)27)25-23(28)29-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-11,19H,12H2,1H3,(H,25,28)(H,26,27)
- InChIKey: KHUJBJXWORANLM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=O)O)C(C)=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 451.04192g/mol
- どういたいしつりょう: 451.04192g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 592
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 75.6Ų
5-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27725400-1.0g |
5-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid |
2580236-10-6 | 95.0% | 1.0g |
$2035.0 | 2025-03-20 | |
| Enamine | EN300-27725400-10.0g |
5-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid |
2580236-10-6 | 95.0% | 10.0g |
$8749.0 | 2025-03-20 | |
| Enamine | EN300-27725400-2.5g |
5-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid |
2580236-10-6 | 95.0% | 2.5g |
$3988.0 | 2025-03-20 | |
| Enamine | EN300-27725400-5.0g |
5-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid |
2580236-10-6 | 95.0% | 5.0g |
$5900.0 | 2025-03-20 | |
| Enamine | EN300-27725400-5g |
5-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid |
2580236-10-6 | 5g |
$5900.0 | 2023-09-10 | ||
| Enamine | EN300-27725400-0.05g |
5-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid |
2580236-10-6 | 95.0% | 0.05g |
$1709.0 | 2025-03-20 | |
| Enamine | EN300-27725400-0.1g |
5-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid |
2580236-10-6 | 95.0% | 0.1g |
$1791.0 | 2025-03-20 | |
| Enamine | EN300-27725400-0.5g |
5-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid |
2580236-10-6 | 95.0% | 0.5g |
$1954.0 | 2025-03-20 | |
| Enamine | EN300-27725400-0.25g |
5-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid |
2580236-10-6 | 95.0% | 0.25g |
$1872.0 | 2025-03-20 | |
| Enamine | EN300-27725400-10g |
5-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid |
2580236-10-6 | 10g |
$8749.0 | 2023-09-10 |
5-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbenzoic acid 関連文献
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
2580236-10-6 (5-bromo-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbenzoic acid) 関連製品
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量